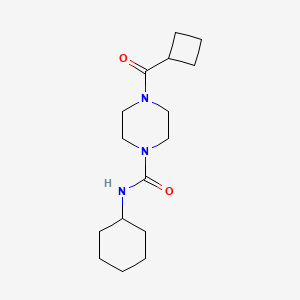
N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide, also known as Etoricoxib, is a selective cyclooxygenase-2 (COX-2) inhibitor. It is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gouty arthritis. Etoricoxib has been approved for use in many countries, including the United States, the United Kingdom, and Australia.
作用機序
N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for pain and swelling. By inhibiting COX-2, N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, as well as other inflammatory mediators, such as cytokines and chemokines. N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of inflammatory cells to the site of inflammation. N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide has also been shown to have an effect on the cardiovascular system, reducing the risk of cardiovascular events in patients with arthritis.
実験室実験の利点と制限
N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide has a number of advantages for use in lab experiments. It is a selective COX-2 inhibitor, which means that it does not inhibit the COX-1 enzyme, which is involved in the production of prostaglandins that protect the stomach lining. This makes N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide less likely to cause gastrointestinal side effects than other NSAIDs. N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide is also highly selective, which means that it has fewer off-target effects than other NSAIDs.
One limitation of N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide is that it is not suitable for all patients. It should not be used in patients with a history of allergic reactions to NSAIDs. N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide should also be used with caution in patients with a history of cardiovascular disease, as it may increase the risk of cardiovascular events.
将来の方向性
There are many potential future directions for the study of N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide. One area of research is the development of new COX-2 inhibitors that are more selective and have fewer side effects than N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide. Another area of research is the use of N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide in combination with other drugs to treat a variety of conditions. N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide has also been studied for its potential use in the treatment of Alzheimer's disease, cancer, and other conditions, and further research in these areas is needed.
合成法
The synthesis of N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide involves a multi-step process that starts with the reaction of 2,6-dimethylphenol with ethyl bromide to form 2-ethyl-6-methylphenol. The resulting compound is then reacted with 2-bromoacetophenone to form 2-ethyl-6-methylphenyl-2-bromoacetophenone. The next step involves the reaction of the previous compound with sodium hydride and methyl iodide to form 2-ethyl-6-methylphenyl-1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. Finally, the resulting compound is hydrolyzed to form N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing pain and inflammation associated with various forms of arthritis. N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide has also been studied for its potential use in the treatment of other conditions, such as Alzheimer's disease, cancer, and cardiovascular disease.
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-1-methyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-4-12-7-5-6-11(2)15(12)17-16(20)13-8-9-18(3)14(19)10-13/h5-10H,4H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWUFRYMDAHTAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=O)N(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2,5-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7564410.png)
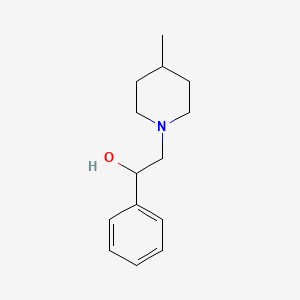
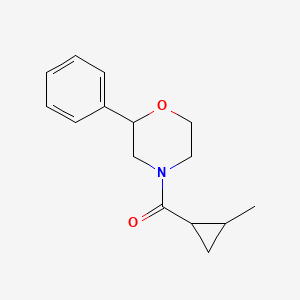
![5-methyl-5,7-bis(4-methylphenyl)-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7564423.png)
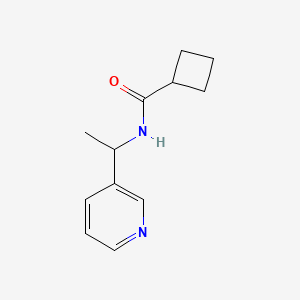
![1-[6-(3-Anilinopyrrolidin-1-yl)sulfonyl-2,3-dihydroindol-1-yl]ethanone](/img/structure/B7564433.png)



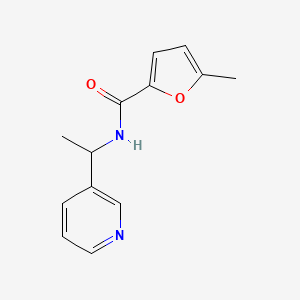
![N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide](/img/structure/B7564498.png)
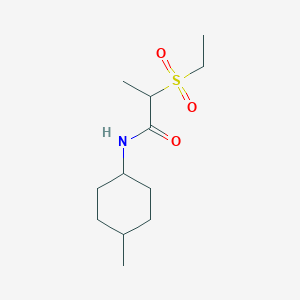
![N-[2-(2,6-difluorophenyl)-2-(dimethylamino)ethyl]acetamide](/img/structure/B7564508.png)
